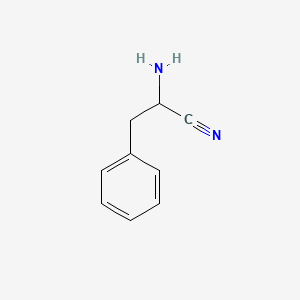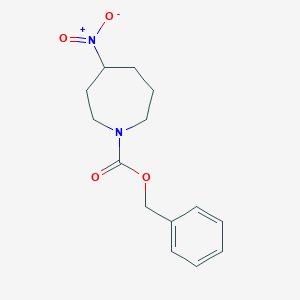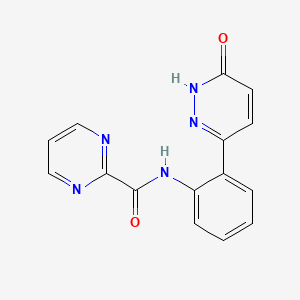![molecular formula C15H12ClN5O3 B2494729 5-chloro-6-hydroxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide CAS No. 2034376-01-5](/img/structure/B2494729.png)
5-chloro-6-hydroxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of organic chemicals with potential applications in various fields due to their unique chemical structures and properties. While direct research on this exact compound was not found, related research provides a foundation for understanding its potential synthesis, structure, and properties.
Synthesis Analysis
Synthesis approaches for related compounds often involve multi-step reactions, starting from basic nicotinate or triazine derivatives. For example, novel ethyl nicotinate derivatives have been synthesized through reactions involving nucleophilic addition, cyclization, and substitution reactions, indicating a complex synthesis pathway that could be relevant for the target compound (Zhou et al., 2008).
Molecular Structure Analysis
Molecular structure analysis of related compounds usually employs techniques like X-ray diffraction (XRD), NMR spectroscopy, and GC–MS analysis. These techniques have elucidated structures with specific functional groups and molecular conformations, providing insights into the spatial arrangement of atoms which is crucial for understanding chemical behavior and reactivity (Hermon & Tshuva, 2008).
Chemical Reactions and Properties
The chemical reactivity of similar compounds often involves interactions with nucleophiles or electrophiles, depending on the presence of functional groups such as hydroxyl, amino, or halogen. These reactions can lead to the formation of various derivatives with potential biological or catalytic activities. For instance, reactions involving triazine derivatives have been explored for synthesizing compounds with potential antitumor activities (Badrey & Gomha, 2012).
科学的研究の応用
Herbicidal Activity
Research has explored the herbicidal activity of compounds derived from nicotinic acid, a natural product found in plants and animals. A study by Yu, Wang, et al. (2021) synthesized a series of N-(arylmethoxy)-2-chloronicotinamides, finding some of these compounds, including derivatives like 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide, to exhibit excellent herbicidal activity. These findings offer insights into developing new herbicides for monocotyledonous weeds (Chen Yu et al., 2021).
Potential Anti-Tumor Agents
The synthesis of various heterocycles involving nicotinamide derivatives has been investigated for their potential as anti-tumor agents. Badrey and Gomha (2012) prepared a number of triazine and triazepine derivatives, noting the antitumor activity of some compounds against human breast cell line MCF-7 and liver carcinoma cell line HepG2 (M. G. Badrey & S. M. Gomha, 2012).
Inhibitory Effects on Drug Metabolism
A study by Sasame and Gillette (1970) examined the inhibitory effects of nicotinamide on drug metabolism by liver microsomes. They found that nicotinamide modifies the apparent mechanism of inhibition by other substances, demonstrating its role in metabolic pathways (H. Sasame & J. Gillette, 1970).
Synthesis of Potential Anticancer Agents
Research into the synthesis of anticancer agents has included the investigation of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, derived from nicotinamide. Temple et al. (1983) assessed the effects of these compounds on the proliferation and mitotic index of cultured L1210 cells and their impact on mice bearing P388 leukemia (C. Temple et al., 1983).
Creation of Fluorescent Analogs
Barrio, Secrist, and Leonard (1972) synthesized a fluorescent analog of nicotinamide adenine dinucleotide, highlighting its potential use in various dehydrogenase-catalyzed reactions (J. Barrio et al., 1972).
作用機序
Target of Action
The primary target of this compound is D-amino acid oxidase (DAAO) . DAAO is a flavoenzyme that catalyzes the oxidation of D-amino acids, including D-serine, to the corresponding α-keto acids . It is present in kidneys, liver, and brain in mammals .
Mode of Action
The compound acts as an inhibitor of DAAO . It binds to DAAO, preventing it from catalyzing the oxidation of D-amino acids . This inhibition can enhance the bioavailability of D-serine, a full agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor .
Biochemical Pathways
The inhibition of DAAO affects the metabolism of D-amino acids , particularly D-serine . D-serine plays a crucial role in the functioning of the NMDA receptor, which is involved in synaptic plasticity and memory function . By inhibiting DAAO, the compound increases the levels of D-serine, potentially enhancing NMDA receptor activation .
Pharmacokinetics
For instance, the 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione pharmacophore appears metabolically resistant to O-glucuronidation . This could suggest that the compound has favorable pharmacokinetic properties, but further studies would be needed to confirm this.
Result of Action
The inhibition of DAAO and the subsequent increase in D-serine levels can have several effects at the molecular and cellular levels. For instance, it can enhance the activation of the NMDA receptor, which could have implications for cognitive function . .
特性
IUPAC Name |
5-chloro-6-oxo-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5O3/c16-11-7-9(8-18-14(11)23)13(22)17-5-6-21-15(24)10-3-1-2-4-12(10)19-20-21/h1-4,7-8H,5-6H2,(H,17,22)(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZXPZINFJPDKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=CNC(=O)C(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

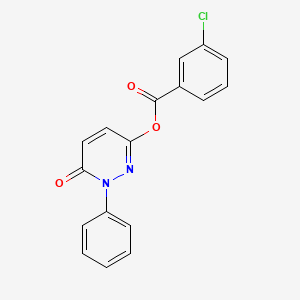
![2,8-Dichloro-6,12-bis(2-chlorophenyl)benzo[c][1,5]benzodiazocine](/img/structure/B2494649.png)
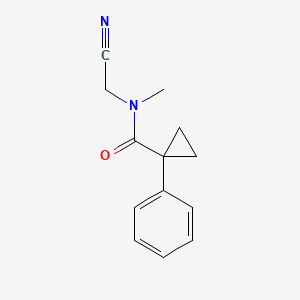
![7-Chloro-1-(4-chlorophenyl)-2,6-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2494654.png)
![N-{4-[(difluoromethyl)sulfanyl]phenyl}-6-(4-ethylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2494656.png)
![2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2494658.png)
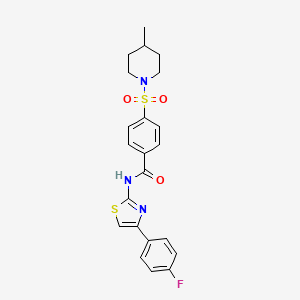
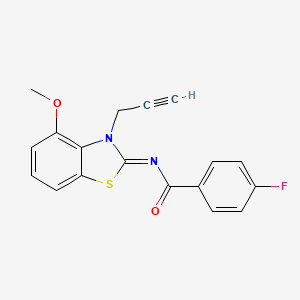

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide](/img/structure/B2494662.png)
![N-(2-(4-phenylpiperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2494663.png)
